![molecular formula C19H22ClN3O2S2 B2834822 (E)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1052530-81-0](/img/structure/B2834822.png)
(E)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride
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Overview
Description
(E)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C19H22ClN3O2S2 and its molecular weight is 423.97. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) -based polymers have been investigated for gene delivery. These polymers can efficiently encapsulate and protect genetic material (such as DNA or RNA) and facilitate its safe transport into cells. PDMAEMA-based vectors offer advantages like biocompatibility, low cytotoxicity, and tunable transfection efficiency .
- Additionally, a hyperbranched PDMAEMA polymer synthesized via in situ deactivation enhanced atom transfer radical polymerization (DE-ATRP) has demonstrated superior transfection ability compared to linear PDMAEMA. This makes it a promising candidate for gene therapy applications .
Gene Delivery Systems
Mechanism of Action
Target of Action
The primary target of this compound is the core abnormalities in patients with schizophrenia . The compound reduces hippocampal dopaminergic activity, which is known to play a significant role in the symptoms of psychosis, social interactions, and cognition .
Mode of Action
The compound interacts with its targets by modulating glutamate . This modulation has produced dramatic effects in the MAM model of schizophrenia, which closely mimics the changes observed in patients with schizophrenia . In this model, the compound reversed abnormal hippocampal neuronal activity, normalized dopamine neuron population activity, improved cognition, and normalized social interactions .
Biochemical Pathways
The compound’s action affects the glutamate pathway . Its effects on neuronal firing, which persisted well beyond its half-life, indicated that it induces neuronal plasticity and may help with neuronal repair . Furthermore, by acting at the site of pathology, the compound might also be effective for negative symptoms and cognitive dysfunction .
Result of Action
The compound’s action results in improved symptoms of psychosis, social interactions, and cognition . Long-term, 25% of treated patients treated with the compound as an add-on therapy met the criteria for remission . Its effects on neuronal firing, which persisted well beyond its half-life, indicated that it induces neuronal plasticity and may help with neuronal repair .
properties
IUPAC Name |
(E)-N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2.ClH/c1-21(2)10-11-22(18(23)9-7-15-5-4-12-25-15)19-20-16-13-14(24-3)6-8-17(16)26-19;/h4-9,12-13H,10-11H2,1-3H3;1H/b9-7+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOHILNSWLBSTO-BXTVWIJMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C=CC3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)/C=C/C3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride |
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